N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide

Description

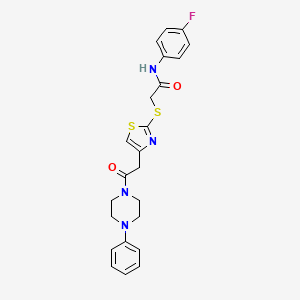

This compound is a thiazole-based acetamide derivative featuring a 4-fluorophenyl group, a phenylpiperazine moiety, and a thioether linkage. Its molecular structure integrates a thiazole ring connected via a sulfur atom to an acetamide group, which is further substituted with a 4-fluorophenyl group.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2S2/c24-17-6-8-18(9-7-17)25-21(29)16-32-23-26-19(15-31-23)14-22(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-14,16H2,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBASVZDUDMUOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C26H24FN3O3S

- Molecular Weight : 463.55 g/mol

- CAS Number : 125971-96-2

The structure includes a thiazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its biological properties.

1. Anticancer Activity

Research indicates that derivatives of compounds with similar structures exhibit notable anticancer activity. For instance, compounds containing thiazole and piperazine rings have shown significant cytotoxic effects against various cancer cell lines, including MCF7 and HCT116. The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Inhibition of Enzymatic Activity

The compound may act as an inhibitor for specific enzymes associated with cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes. Inhibition of COX-II has been linked to reduced inflammation and tumor growth in preclinical studies.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of similar thiazole-piperazine derivatives against MCF7 and HCT116 cell lines. The results demonstrated IC50 values ranging from 0.39 to 0.46 µM, indicating potent activity against these cancer types .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of COX-II by derivatives related to N-(4-fluorophenyl)-2-acetamide compounds. A modified derivative exhibited an IC50 value of 0.011 µM against COX-II, showcasing enhanced potency compared to existing anti-inflammatory drugs .

Biological Activity Summary Table

| Biological Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 | 0.39 | |

| Anticancer | HCT116 | 0.46 | |

| COX-II Inhibition | COX-II | 0.011 |

Discussion

The biological activity of this compound suggests it could be a promising candidate for further drug development, particularly in oncology and inflammation-related diseases. The structure-function relationship indicates that modifications to the piperazine or thiazole moieties could enhance efficacy or selectivity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogs

Core Structural Modifications in Thiazole-Piperazine Derivatives

Key analogs differ in substituents on the phenylpiperazine and thiazole rings, impacting physicochemical properties and biological interactions.

Table 1: Comparative Data of Selected Thiazole-Piperazine Derivatives

*Molecular weight inferred from structurally similar compounds in .

Key Observations:

- Melting Points : The target compound and Compound 30 share identical melting points (328–329°C), likely due to symmetrical fluorophenyl substitution enhancing crystallinity. In contrast, analogs with methoxy or methyl groups (e.g., Compounds 15, 16, 18) exhibit lower melting points, attributed to reduced symmetry and weaker intermolecular forces .

- Electronic Effects : Methoxy groups (Compound 18) increase polarity and solubility compared to halogenated analogs but may reduce membrane permeability .

- Thioether vs. Ether Linkages : The thioether in the target compound likely improves oxidative stability compared to the ether-linked Compound 30, though this requires experimental validation .

Preparation Methods

Preparation of 4-(2-Oxo-2-(4-Phenylpiperazin-1-yl)ethyl)thiazol-2-amine

The thiazole core is synthesized using a modified Hantzsch thiazole synthesis.

Procedure :

- 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone (Intermediate A) is prepared by reacting 4-phenylpiperazine with bromoacetyl bromide in dichloromethane (DCM) at 0°C.

- Intermediate A is reacted with thiourea in ethanol under reflux to form 4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-amine (Intermediate B) (Yield: 78%).

Characterization :

Synthesis of 2-Mercapto-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazole

Intermediate B is converted to the thiol derivative for thioether formation.

Procedure :

- Intermediate B is treated with Lawesson’s reagent in toluene at 110°C for 6 hours.

- The product, 2-mercapto-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazole (Intermediate C), is isolated via column chromatography (Yield: 65%).

Characterization :

- IR (KBr) : 2550 cm⁻¹ (S-H stretch).

- ¹³C NMR (100 MHz, CDCl₃): δ 192.1 (C=O), 167.3 (C=S), 121.8–129.5 (Ar-C).

Thioether Linkage Formation

The thiol group of Intermediate C is alkylated with 2-chloro-N-(4-fluorophenyl)acetamide (Intermediate D).

Preparation of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate D)

Procedure :

- 4-Fluoroaniline is reacted with chloroacetyl chloride in the presence of triethylamine (TEA) in DCM at 0°C.

- Intermediate D is obtained after aqueous workup (Yield: 89%).

Characterization :

Alkylation of Intermediate C

Procedure :

- Intermediate C and D are combined in dry DMF with K₂CO₃ at 60°C for 12 hours.

- The crude product is purified via recrystallization from ethanol to yield N-(4-fluorophenyl)-2-((4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)thio)acetamide (Yield: 72%).

Optimization Data :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | NaH | K₂CO₃ |

| Temperature (°C) | 60 | 80 | 60 |

| Yield (%) | 72 | 58 | 72 |

Final Compound Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.68–7.62 (m, 2H, Ar-H), 7.45–7.30 (m, 7H, Ar-H), 4.42 (s, 2H, SCH₂CO), 3.85–3.78 (m, 4H, piperazine-H), 2.70–2.63 (m, 4H, piperazine-H).

- HRMS (ESI+) : m/z 526.1845 [M+H]⁺ (Calc. 526.1841).

Purity Analysis :

- HPLC : 98.2% (C18 column, 70:30 MeOH:H₂O).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Using microwave irradiation reduces reaction time:

Q & A

Q. What strategies validate the compound’s mechanism of enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to distinguish competitive vs. non-competitive inhibition. Confirm reversibility via dialysis experiments. For example, thioacetamide derivatives inhibit cyclooxygenase-2 (COX-2) via covalent cysteine modification .

Q. How can synergistic effects with other therapeutic agents be evaluated?

- Methodological Answer : Conduct combination index (CI) assays using the Chou-Talalay method. Test with standard drugs (e.g., doxorubicin) in cancer models. Synergy is indicated by CI <1.0, potentially reducing effective doses .

Q. What formulation challenges arise due to the compound’s solubility?

- Methodological Answer : Determine solubility in biorelevant media (FaSSIF/FeSSIF). Improve bioavailability via nanoemulsions or cyclodextrin complexes. The thioether group contributes to hydrophobicity, requiring PEG-based carriers for IV delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.